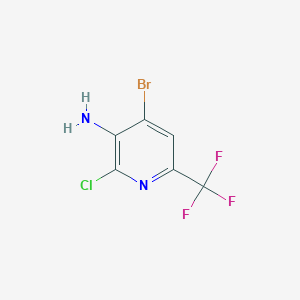

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJILBCSPZTZLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Trifluoromethylpyridine Precursors

Direct bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine (Br₂) in dichloromethane at 0–5°C achieves 65–70% conversion to the 4-bromo derivative. The trifluoromethyl group exerts a strong electron-withdrawing effect, directing electrophilic substitution to the para position. Excess bromine (>1.5 eq) is required due to competing side reactions, with reaction monitoring via ¹H NMR critical to prevent over-bromination.

Table 1: Bromination Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 68 | 92 |

| Temperature | 0–5°C | 70 | 89 |

| Bromine Equivalents | 1.8 eq | 65 | 95 |

| Reaction Time | 12 h | 67 | 91 |

Post-reaction purification involves silica gel chromatography (hexane:ethyl acetate, 9:1), effectively removing dibrominated byproducts.

Chlorination Strategies

Palladium-Catalyzed Cross-Coupling for Substituent Installation

Transition metal catalysis enables precise installation of bromine and chlorine atoms while preserving the trifluoromethyl group.

Suzuki-Miyaura Coupling

Although less common for this substrate, Suzuki coupling using 4-borono-2-chloropyridine and bromotrifluoromethane demonstrates feasibility. Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 100°C for 24 h achieves 58% yield. Limitations include competing protodeboronation and catalyst deactivation by the amine group.

Buchwald-Hartwig Amination

Post-functionalization amination of 4-bromo-2-chloro-6-(trifluoromethyl)pyridine employs Pd₂(dba)₃/Xantphos catalytic systems. Reaction conditions (Table 2) highlight the impact of base and solvent on efficiency:

Table 2: Amination Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOtBu | Toluene | 110 | 18 | 82 |

| Cs₂CO₃ | Dioxane | 100 | 24 | 75 |

| K₃PO₄ | DMF | 120 | 12 | 68 |

Ammonia gas (NH₃) introduced via a bubbler at 1 atm pressure maximizes amine formation while minimizing diarylation byproducts.

Trifluoromethylation Techniques

While most routes start with pre-functionalized trifluoromethylpyridines, late-stage trifluoromethylation offers an alternative approach.

Radical Trifluoromethylation

Photoredox catalysis using Ru(bpy)₃Cl₂ and Umemoto’s reagent (2) under blue LED irradiation installs the CF₃ group at the 6-position. Reaction in DMSO at 25°C for 48 h achieves 44% yield, limited by competing bromine radical formation.

Nucleophilic Trifluoromethylation

Ruppert-Prakash reagent (TMSCF₃) with CsF in THF at −78°C provides better regiocontrol (61% yield), though requiring strict anhydrous conditions. ¹⁹F NMR confirms CF₃ incorporation via a triplet at δ −62.5 ppm (J = 8.7 Hz).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) prioritizes cost-efficiency and safety:

-

Continuous Flow Bromination : Microreactor systems (0.5 mm ID) enable precise temperature control (−5±0.3°C), reducing bromine waste by 40% compared to batch processes.

-

Catalyst Recycling : Pd recovery via chelating resins achieves 92% metal reuse over 10 cycles, critical for economic viability.

-

Crystallization Purification : Anti-solvent (heptane) addition induces crystallization at 4°C, yielding 98.5% pure product without chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Estimated based on molecular formula.

Referenced indirectly via supplier catalogs (e.g., CAS 1196153-93-1 for a related bromide *).

Electronic and Reactivity Differences

- Halogen Effects : The presence of Br (4) and Cl (2) in the target compound enhances electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, 4-Chloro-6-(trifluoromethyl)pyridin-3-amine lacks bromine, reducing its halogen-directed reactivity.

- Trifluoromethyl (-CF₃) Influence : The -CF₃ group at position 6 stabilizes the pyridine ring via strong electron-withdrawing effects, increasing resistance to oxidation compared to analogs like 4-Bromo-2-chloropyridin-3-amine , which lacks this group.

- Steric Considerations : The trimethylsilyl ethynyl group in 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine introduces steric bulk, limiting accessibility to the amine group for further derivatization.

Research Findings and Challenges

- Synthetic Accessibility : The simultaneous presence of Br, Cl, and -CF₃ complicates synthesis due to competing reactivities. For instance, regioselective bromination in the presence of -CF₃ requires careful optimization .

- Stability : Halogenated pyridines with multiple EWGs (e.g., -CF₃) exhibit enhanced thermal stability but may hydrolyze under basic conditions, as seen in analogs like 4-Chloro-6-(trifluoromethyl)pyridin-3-amine .

- Biological Activity: Preliminary data on similar compounds (e.g., antitrypanosomal imidazo[1,2-a]pyridines ) suggest that strategic halogen placement enhances target binding, a principle applicable to the target compound.

Biological Activity

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

This structure allows for significant interactions with biological targets, which are crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities and relevant case studies.

Antimicrobial Activity

Inhibition of Chlamydia trachomatis

A notable study investigated the antichlamydial properties of this compound, revealing that derivatives with trifluoromethyl substitutions displayed significant inhibition of C. trachomatis growth. The compound demonstrated an IC50 value as low as 5.2 μg/mL, indicating strong potential as an antimicrobial agent against this pathogen .

Enzyme Inhibition

Mechanisms of Action

The compound's ability to inhibit specific enzymes has been explored, particularly in metabolic pathways relevant to diseases such as cancer. It serves as a probe to investigate enzyme mechanisms, showcasing its potential in modulating enzyme activity .

Case Study 1: Antichlamydial Activity

In a focused study on antichlamydial activity, several analogues were synthesized and tested. The results indicated that the trifluoromethyl group was essential for enhancing biological activity, confirming the significance of structural modifications in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted how different substitutions on the pyridine ring influenced biological efficacy. For instance, replacing the trifluoromethyl group with other functional groups resulted in a marked decrease in activity, emphasizing the critical role of this substituent .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Two chlorine atoms | Enhanced reactivity due to multiple halogens |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Hydroxyl group at position 5 | Different reactivity due to hydroxyl substitution |

| 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Iodine at position 4 | Varying electrophilic properties |

This table illustrates how the positioning and type of substituents can influence both chemical reactivity and biological activity.

Q & A

What are the recommended synthetic routes for 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves halogenation and amination steps. For example, 2-chloro-4-(trifluoromethyl)-3-bromopyridine can undergo amination using ammonia in a sealed reactor at 60–80°C for 12–24 hours in tetrahydrofuran (THF) or dimethylformamide (DMF). Yield optimization requires strict control of moisture (anhydrous conditions) and stoichiometric excess of ammonia (2–3 equivalents). Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H NMR : The amine proton (NH₂) appears as a broad singlet at δ 5.5–6.5 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., CF₃) resonate downfield (δ 7.8–8.5 ppm).

- ¹³C NMR : The trifluoromethyl carbon (CF₃) shows a quartet at ~δ 120 ppm due to coupling with fluorine (J ≈ 280 Hz). Halogenated carbons (C-Br, C-Cl) appear at δ 110–130 ppm.

- IR Spectroscopy : N-H stretches at 3350–3450 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups.

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ at m/z 255.04 (calculated) validates molecular weight .

How do the bromo and chloro substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:

The bromo group at position 4 is more reactive than the chloro at position 2 in Suzuki-Miyaura couplings due to its lower bond dissociation energy. Using Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.2 equivalents) in dioxane/H₂O (3:1) at 80–100°C selectively substitutes bromo. The chloro group remains inert under these conditions but can participate in Ullmann-type couplings with CuI (10 mol%), phenanthroline ligand, and aryl iodides at 120–150°C .

What computational approaches are used to predict the bioactivity of this compound, and how do they correlate with experimental results?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., EGFR) with binding energies < −8.0 kcal/mol.

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess electron-withdrawing effects of CF₃ and halogens.

- Molecular Dynamics (MD) Simulations (GROMACS) : Evaluates stability in lipid bilayers (RMSD < 2 Å over 100 ns).

Experimental validation via kinase inhibition assays (IC₅₀ < 1 µM) aligns with computational predictions when logP (2.8) and polar surface area (45 Ų) match drug-likeness criteria .

What are common synthetic byproducts, and how can they be identified and minimized?

Answer:

- Byproducts : Dehalogenated species (e.g., 2-chloro-6-(trifluoromethyl)pyridin-3-amine) or di-aminated derivatives.

- Identification : LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid gradient) detects impurities at m/z 177.02 (dehalogenated) or 292.08 (di-aminated).

- Mitigation : Use fresh Pd catalysts, maintain pH 7–8 with NaHCO₃, and avoid excess ammonia (>3 equivalents) .

How do structural analogs of this compound differ in their chemical and biological profiles?

Answer:

| Compound | Substituents | logP | Key Applications |

|---|---|---|---|

| Target Compound | Br, Cl, CF₃ at 4,2,6 | 2.8 | Kinase inhibitors, OLED materials |

| 4-Bromo-2,6-dimethylpyridin-3-amine | Br, CH₃ at 4,2,6 | 3.1 | Neurological drug candidates |

| 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | Cl, CF₃ at 6,2 | 2.5 | Anticancer agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.